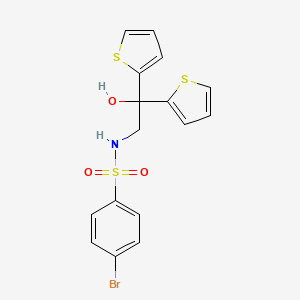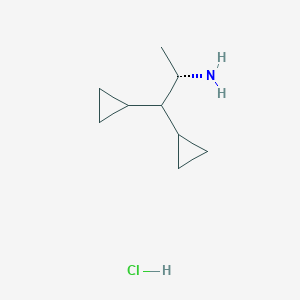
2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide is a chemical compound characterized by its unique structure, which includes a morpholine ring, a difluorophenyl group, and a thiophen-3-yl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the core morpholine structure. The difluorophenyl group and thiophen-3-yl moiety are then introduced through specific reactions, such as nucleophilic substitution and coupling reactions. Reaction conditions, including temperature, solvent choice, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are often employed to handle the increased volume of reagents and intermediates. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorine atoms and the morpholine ring, which can affect the reactivity and selectivity of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products can be further modified or utilized in subsequent synthetic steps to create more complex molecules.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide is used to study the interactions between small molecules and biological targets. Its fluorescence properties make it suitable for imaging and tracking cellular processes.
Medicine: In the field of medicine, this compound has shown potential as a therapeutic agent. Its ability to modulate biological pathways and target specific receptors makes it a candidate for drug development. Ongoing research aims to explore its efficacy and safety in treating various diseases.
Industry: In industry, this compound is used in the development of new materials and technologies. Its unique properties can be harnessed to create advanced polymers, coatings, and other industrial products.
作用機序
The mechanism by which 2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
2-(3,4-Difluorophenyl)-4-phenyl-thiazole
(S)-2-(3,4-difluorophenyl)oxirane
2-Amino-4-(3,4-difluorophenyl)thiazole
Uniqueness: 2-(3,4-Difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide stands out due to its unique combination of functional groups and structural features. Unlike its similar compounds, it contains a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness allows for a broader range of applications and makes it a valuable compound in scientific research and industry.
特性
IUPAC Name |
2-(3,4-difluorophenyl)-N-thiophen-3-ylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2S/c16-12-2-1-10(7-13(12)17)14-8-19(4-5-21-14)15(20)18-11-3-6-22-9-11/h1-3,6-7,9,14H,4-5,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKSPOIDADNBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CSC=C2)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746991.png)


![11-oxo-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2746997.png)


![N-(3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide](/img/structure/B2747001.png)
![N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2747002.png)



![2-bromo-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2747007.png)
![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2747008.png)
